molecular formula C16H23NO6S B1297249 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid CAS No. 500118-86-5

2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid

Cat. No.: B1297249
CAS No.: 500118-86-5
M. Wt: 357.4 g/mol
InChI Key: YXXHXVMBCCVMMR-UHFFFAOYSA-N
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Description

2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a cyclohexyloxy group and a sulfamoyl group, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid typically involves multiple steps:

    Formation of the Cyclohexyloxy Group: This step involves the reaction of cyclohexanol with an appropriate halogenated reagent to form the cyclohexyloxy intermediate.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Benzoic Acid Derivatization: The final step involves coupling the intermediate with a benzoic acid derivative, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to form an amine derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The cyclohexyloxy and sulfamoyl groups could play a role in binding to the target site, affecting the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid derivatives: Variations in the substituents on the benzoic acid ring or the cyclohexyloxy group.

    Other Benzoic Acid Derivatives: Compounds with different functional groups such as nitro, amino, or halogen substituents.

Uniqueness

The unique combination of the cyclohexyloxy and sulfamoyl groups in this compound distinguishes it from other benzoic acid derivatives. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-[(3-cyclohexyloxy-2-hydroxypropyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c18-12(11-23-13-6-2-1-3-7-13)10-17-24(21,22)15-9-5-4-8-14(15)16(19)20/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXHXVMBCCVMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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